3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine
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Overview
Description
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.42 g/mol . It is known for its unique structure, which includes a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine typically involves the reaction of tert-butylamine with a trimethylsilylmethyl-substituted aldehyde or ketone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the tert-butyl group can influence its binding affinity and selectivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine can be compared with other similar compounds, such as:
N-tert-Butyl-3-methyl-2-butenaldimine: This compound has a similar structure but lacks the trimethylsilyl group.
4-Trimethylsilyl-N-tert-butylcrotonaldimine: This compound has an additional trimethylsilyl group, which can affect its reactivity and applications
Properties
Molecular Formula |
C12H25NSi |
---|---|
Molecular Weight |
211.42 g/mol |
IUPAC Name |
(E)-N-tert-butyl-3-methyl-4-trimethylsilylbut-2-en-1-imine |
InChI |
InChI=1S/C12H25NSi/c1-11(10-14(5,6)7)8-9-13-12(2,3)4/h8-9H,10H2,1-7H3/b11-8+,13-9? |
InChI Key |
BOLUBIYKJJKYQE-JDYWATNUSA-N |
Isomeric SMILES |
C/C(=C\C=NC(C)(C)C)/C[Si](C)(C)C |
Canonical SMILES |
CC(=CC=NC(C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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